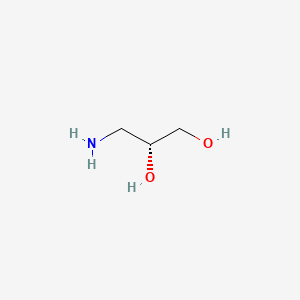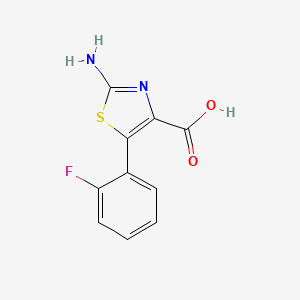![molecular formula C19H22N4O3 B2419151 N-[(oxolan-2-il)metil]-2-[2-(5-etil-1,3,4-oxadiazol-2-il)-1H-indol-1-il]acetamida CAS No. 941880-23-5](/img/structure/B2419151.png)
N-[(oxolan-2-il)metil]-2-[2-(5-etil-1,3,4-oxadiazol-2-il)-1H-indol-1-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and a tetrahydrofuran ring
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be exploited in the design of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound could be used as a probe to study biological processes or as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anticancer . Therefore, it’s plausible that this compound may also target cancer cells or related pathways.
Mode of Action
Some oxadiazole derivatives have been found to induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of oxadiazole derivatives , it’s possible that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Based on the potential anticancer activity of oxadiazole derivatives , it’s plausible that this compound may inhibit cell growth and induce apoptosis in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Indole Synthesis: The indole moiety can be constructed via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The oxadiazole and indole fragments are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is displaced by a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-18-21-22-19(26-18)16-10-13-6-3-4-8-15(13)23(16)12-17(24)20-11-14-7-5-9-25-14/h3-4,6,8,10,14H,2,5,7,9,11-12H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLMPXXVDNWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)

![N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B2419071.png)

![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2419075.png)
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

acetic acid](/img/structure/B2419083.png)
![1-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2419084.png)



![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

